molecular formula C10H15NO B3427876 Hordenine CAS No. 62493-39-4

Hordenine

Cat. No.: B3427876
CAS No.: 62493-39-4
M. Wt: 165.23 g/mol
InChI Key: KUBCEEMXQZUPDQ-UHFFFAOYSA-N
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Description

Hordenine is an alkaloid of the phenethylamine class that occurs naturally in a variety of plants, notably barley (Hordeum species)This compound has been recognized for its stimulant properties and is often included in nutritional supplements for its potential to enhance metabolism and promote weight loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hordenine can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxyphenethyl alcohol with dimethylamine, followed by a two-step reaction to yield this compound . Another method employs a chemoenzymatic strategy, where tyrosine decarboxylase from Lactobacillus brevis is coupled with the chemical reductive amination of tyramine. This method ensures rapid synthesis under mild conditions and is environmentally sustainable .

Industrial Production Methods: Industrial production of this compound typically involves the use of 4-(2-bromoethyl)phenol as a raw material. This compound is reacted with dimethylamine in ethanol, followed by stirring at a lower temperature to carry out the amination reaction . This method is favored for its high yield, low cost, and simplicity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Hordenine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Hordenine has a wide range of scientific research applications:

Comparison with Similar Compounds

Hordenine is structurally similar to other phenethylamine alkaloids such as:

This compound’s uniqueness lies in its dual action as a MAO inhibitor and a dopamine D2 receptor agonist, which distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1])
Record name Hordenine
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DSSTOX Substance ID

DTXSID2046096
Record name Hordenine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hordenine
Source Human Metabolome Database (HMDB)
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Solubility

7 mg/mL
Record name Hordenine
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CAS No.

539-15-1
Record name Hordenine
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Record name Hordenine
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Record name Hordenine
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Record name 4-(2-dimethylaminoethyl)phenol
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Record name HORDENINE
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Record name Hordenine
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URL http://www.hmdb.ca/metabolites/HMDB0004366
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 °C
Record name Hordenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004366
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To 250 mg of 4-hydroxyphenethyl bromide in a round-bottomed flask, a 10 M excess of methylamine (6.22 mL of 2M in MeOH) was added and the solution was stirred at r.t. overnight. After filtration, the solvent was evaporated and gave the product in crystalline form in 92% yield, 0.23 g, light yellow. m.p.: 73-76° C. TLC (EtAc:MeOH, 9:1 v/v): RF=0.1. 1H NMR, δ: 9.43 (s, 1H), 7.12 (d, 2H), 6.70 (d, 2H), 2.74 (m, 4H), 2.30 (s, 6H). 13C NMR, δ: 167.5, 134.3, 130.2, 115.6, 60.6, 45.9, 32.4. Anal. calcd for C10H15NO: C, 72.69; H, 9.15; N, 8.48%. Found; C, 72.60; H, 9.30; N, 8.40%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6.22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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